(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXCDYJZZWKMH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-58-7 | |

| Record name | Benzenebutanoic acid, β-amino-4-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride chemical properties

An In-Depth Technical Guide to (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Executive Summary

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of Baclofen. While racemic Baclofen is a widely recognized muscle relaxant and antispasmodic agent, its therapeutic effects are mediated almost exclusively by the (R)-enantiomer.[1] The (S)-enantiomer, the subject of this guide, exhibits significantly lower affinity for the target Gamma-aminobutyric acid (GABA) type B receptor.[2] Consequently, its primary role in the pharmaceutical and research landscape is not as a therapeutic agent itself, but as a crucial reference standard for the analytical characterization of enantiomeric purity in Baclofen formulations, and as a negative control in pharmacological studies to isolate the specific effects of GABA-B receptor agonism. This document provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and pharmacological context for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride are critical for its proper handling, characterization, and use in experimental settings.

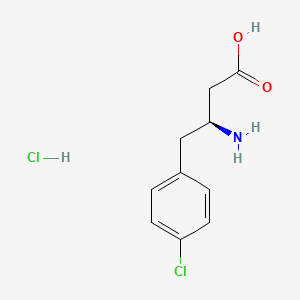

Caption: Chemical structure of the parent compound, (S)-Baclofen.

The core properties are summarized in the table below. It is important to distinguish between the free base ((S)-Baclofen) and its hydrochloride salt, as properties like molecular weight and CAS number differ.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride | [3] |

| Synonyms | L-(+)-Baclofen HCl, (+)-Baclofen HCl | [4] |

| CAS Number | 331763-58-7 (for hydrochloride) 66514-99-6 (for free base) | [4][5][6] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3][5] |

| Molecular Weight | 250.12 g/mol | [5] |

| Appearance | White or off-white crystalline powder | [7] |

| Solubility | Soluble in dilute acids and bases. Slightly soluble in water. | [7] |

| Storage | 2-8°C, Refrigerator | [4] |

Synthesis and Stereochemical Control

The commercial synthesis of Baclofen typically produces a racemic mixture. The isolation of the specific (S)-enantiomer is a critical downstream process involving stereochemical control.

Racemate Synthesis

A common industrial approach involves a two-step process starting from commercially available materials.[8] First, a C-C bond formation reaction is performed between 2-(4-chlorophenyl)acetonitrile and chloroacetic acid. The resulting nitrile intermediate is then reduced, typically via catalytic hydrogenation using a catalyst like Raney Nickel, to yield racemic (RS)-Baclofen.[8] Another established method involves the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.[9]

Chiral Resolution

To isolate (S)-Baclofen, a chiral resolution of the racemate is performed. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed, yielding the enantiomerically pure (S)-Baclofen, which is then converted to its hydrochloride salt.

Caption: Generalized workflow for chiral resolution of racemic Baclofen.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and enantiomeric excess. Chiral HPLC columns are required to separate the (S) and (R) enantiomers. For purity analysis of the bulk material, a reversed-phase method is standard.

Exemplary Protocol for Purity Analysis (Reversed-Phase): This protocol is adapted from established methods for Baclofen and its impurities.[7] The causality behind this design is to use an ion-pairing agent to improve the retention of the polar amino acid on a non-polar C18 stationary phase.

-

Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: A solution of 1.822 g sodium hexane sulfonate in a mixture of 560 volumes of water, 440 volumes of methanol, and 5 volumes of glacial acetic acid. This creates an isocratic system where the ion-pairing agent interacts with the amine group of the analyte.

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV spectrophotometry at 266 nm. The chlorophenyl group provides a suitable chromophore for UV detection.

-

Injection Volume: 20 µL.

-

System Suitability: The resolution between the Baclofen peak and any known impurity peaks should be validated to ensure the method's separating power.

-

Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks (Area Percent method).

Spectroscopic Methods

Spectroscopic techniques provide orthogonal confirmation of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms. The resulting spectra should be consistent with the structure of 3-amino-4-(4-chlorophenyl)butanoic acid.

-

Mass Spectrometry (MS): LC-MS analysis is used to confirm the molecular weight. Under positive electrospray ionization (ESI+), the compound will show an intense [M+H]⁺ ion peak corresponding to the mass of the free base (C₁₀H₁₂ClNO₂), which has a monoisotopic mass of 213.06 Da.[6]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecule, such as the carboxylic acid (C=O stretch), amine (N-H stretch), and the chloro-aromatic ring.

Pharmacology and Mechanism of Action

The GABA-B Receptor and Baclofen's Mechanism

The biological activity of Baclofen is mediated through its action as an agonist at the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter GABA.[10][11] Activation of the GABA-B receptor by an agonist like Baclofen initiates a signaling cascade with several key downstream effects:[10][12][13]

-

Inhibition of Adenylate Cyclase: The activated G-protein inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][14]

-

Activation of Potassium Channels: It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions.[10] This leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.

-

Inhibition of Calcium Channels: On presynaptic terminals, it inhibits voltage-gated calcium channels (VGCCs), reducing the influx of Ca²⁺ ions.[10][15] This decrease in intracellular calcium inhibits the release of excitatory neurotransmitters like glutamate and aspartate.[16]

Collectively, these actions reduce neuronal excitability in the spinal cord and brain, resulting in the muscle relaxation and antispasmodic effects for which Baclofen is known.[12][17]

Caption: Mechanism of action of (R)-Baclofen at GABA-B receptors.

Stereoselectivity: The Role of the (S)-Enantiomer

Pharmacological activity is highly dependent on stereochemistry. In the case of Baclofen, the therapeutic effects are mediated by the (R)-enantiomer.[1] The (S)-enantiomer has been shown to be significantly less potent, with a much lower affinity for the GABA-B receptor binding site.[2] This stereoselectivity is a critical consideration in drug development and pharmacology. The (S)-enantiomer is not therapeutically active at typical clinical doses and is effectively an "isomeric impurity" in the racemic mixture.

Applications in Research and Drug Development

Given its low biological activity, the primary applications of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride are in analytical and quality control settings.

-

Enantiomeric Purity Testing: It serves as a certified reference material (CRM) for the validation of analytical methods designed to quantify the enantiomeric purity of (R)-Baclofen or the racemate. Regulatory agencies require strict control over stereoisomeric impurities, making the (S)-enantiomer essential for method development and quality assurance.

-

Pharmacological Negative Control: In research settings, the (S)-enantiomer is an ideal negative control. By comparing the cellular or systemic effects of the (R)-enantiomer to the (S)-enantiomer, researchers can confirm that an observed effect is specifically mediated by the GABA-B receptor and not due to off-target or non-specific actions of the chemical scaffold.

Safety and Handling

-

Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure long-term stability.[4]

References

-

National Center for Biotechnology Information (2024). Baclofen - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Patsnap (2024). What is the mechanism of Baclofen? Patsnap Synapse. Available at: [Link]

-

Dr.Oracle (2025). What is the mode of action of baclofen? Dr.Oracle. Available at: [Link]

-

Chebib, M., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. PubMed. Available at: [Link]

-

Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. PubMed. Available at: [Link]

-

Patsnap (2024). What is Baclofen used for? Patsnap Synapse. Available at: [Link]

-

Patsnap (2024). What are GABA receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]

-

Siegel, G. J., et al. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry, 6th edition. NCBI Bookshelf. Available at: [Link]

-

Wikipedia (2024). GABA receptor agonist. Wikipedia. Available at: [Link]

-

Froestl, W. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. Available at: [Link]

-

ABL Technology (n.d.). (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, min 98%. ABL Technology. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride. PubChem. Available at: [Link]

-

Allan, R. D., et al. (1997). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-Amino-3-(4-chlorophenyl)butanoic acid chloride. PubChem. Available at: [Link]

-

Nandi, S., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Langermann, J., et al. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData. Available at: [Link]

-

ChemBK (n.d.). 4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK. Available at: [Link]

-

Reddy, G. M., et al. (2015). Novel Synthetic Industrial Approach for Efficient Synthesis of Baclofen through C–C Bond Formation. Synfacts. Available at: [Link]

-

Langermann, J., et al. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Baclofen. PubChem. Available at: [Link]

-

Pharmaffiliates (n.d.). CAS No: 66514-99-6 | Product Name: (S)-Baclofen. Pharmaffiliates. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (S)-Baclofen. PubChem. Available at: [Link]

Sources

- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride | C10H13Cl2NO2 | CID 60206642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 11. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 15. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is Baclofen used for? [synapse.patsnap.com]

- 17. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride

This guide provides a comprehensive technical overview of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, the hydrochloride salt of the pharmacologically active enantiomer of Baclofen. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, enantioselective synthesis, spectroscopic characterization, and its mechanism of action as a selective GABA-B receptor agonist.

Introduction and Chemical Identity

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as S(-)-Baclofen hydrochloride, is the enantiomerically pure form of the gamma-aminobutyric acid (GABA) analogue, Baclofen.[1][2] While racemic Baclofen is a well-established therapeutic agent for spasticity, the (S)-enantiomer is noted to be the less active of the two, with the (R)-enantiomer being primarily responsible for the therapeutic effects. Nevertheless, the study of the (S)-enantiomer is crucial for understanding the stereospecific interactions with the GABA-B receptor and for the development of more targeted therapeutics.

This molecule is a derivative of butanoic acid, featuring a 4-chlorophenyl group at the 3-position and an amino group at the 3-position, with the stereochemistry at the chiral center being (S). The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Physicochemical Properties

The physical and chemical properties of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3] |

| Molecular Weight | 250.12 g/mol | [3] |

| CAS Number | 63701-56-4 | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| IUPAC Name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | [3] |

| Solubility | Slightly soluble in water, very slightly soluble in methanol, insoluble in chloroform. | [4] |

Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-Baclofen is a key challenge that has been addressed through various asymmetric synthesis strategies. Below is a detailed protocol for a chemoenzymatic approach that leverages a combination of metal catalysis and biocatalysis to achieve high enantioselectivity.

Rationale for the Chemoenzymatic Approach

This method is chosen for its high efficiency and atom economy, avoiding the need for chiral resolution of a racemic mixture. The key steps involve a rhodium-catalyzed hydroformylation to create the chiral aldehyde precursor, followed by a transaminase-catalyzed reaction to introduce the amino group with the desired stereochemistry.

Experimental Protocol

Step 1: Rhodium-Catalyzed Hydroformylation of 4-chlorocinnamate

-

To a solution of 4-chlorocinnamate (1 equivalent) in a suitable solvent (e.g., toluene), add the rhodium-based hydroformylation catalyst.

-

Pressurize the reaction vessel with a mixture of carbon monoxide and hydrogen gas.

-

Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, cool the reaction mixture and carefully vent the gases.

-

Purify the resulting chiral aldehyde by column chromatography.

Step 2: Transaminase-Catalyzed Asymmetric Amination

-

Prepare a buffered aqueous solution containing the chiral aldehyde from Step 1.

-

Add a suitable amino donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor.

-

Introduce the selected transaminase enzyme.

-

Stir the reaction mixture at a controlled temperature and pH until the reaction is complete (monitored by HPLC).

-

Extract the (S)-baclofen ester with an organic solvent.

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Hydrolyze the (S)-baclofen ester from Step 2 using an aqueous acid or base.

-

After hydrolysis, neutralize the solution and extract the (S)-Baclofen free base.

-

Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble with dry hydrogen chloride gas, or add a solution of HCl in a non-polar solvent.

-

The (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, as well as the aliphatic protons of the butanoic acid backbone. In the hydrochloride salt, the amine protons will likely appear as a broad singlet. The chiral center at C3 will lead to diastereotopic protons for the adjacent methylene groups, resulting in more complex splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the chiral carbon attached to the chlorophenyl group, and the other aliphatic carbons. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the protonation of the amino group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Baclofen typically shows characteristic absorption bands.[5][6] For the hydrochloride salt, the following peaks are anticipated:

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.

-

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.[6]

-

C-Cl stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C-H and C=C stretching: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

Electron ionization (EI) mass spectrometry of Baclofen typically shows a molecular ion peak corresponding to the free base.[7] For the hydrochloride salt, electrospray ionization (ESI) in positive mode is more suitable and would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 214.06.[8] Fragmentation patterns would likely involve the loss of water, the carboxyl group, and cleavage of the butanoic acid chain.

Pharmacological Profile and Mechanism of Action

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid is an agonist of the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[9][10] The activation of GABA-B receptors leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

GABA-B Receptor Activation

Baclofen binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.[11] This binding induces a conformational change that activates the associated G-protein (Gi/o).[11]

Downstream Signaling Cascade

The activated Gi/o protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuron. Simultaneously, it inhibits voltage-gated calcium channels, reducing the influx of calcium ions and thereby inhibiting neurotransmitter release.

This dual action of hyperpolarizing the postsynaptic membrane and reducing presynaptic neurotransmitter release results in a potent inhibitory effect on neuronal activity, which is the basis for Baclofen's muscle relaxant properties.

Conclusion

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a molecule of significant interest in the field of neuropharmacology. This guide has provided a detailed overview of its chemical and physical properties, a robust method for its enantioselective synthesis, and a thorough description of its spectroscopic characteristics and mechanism of action. This information serves as a valuable resource for scientists and researchers working on the development of GABA-B receptor modulators and other related therapeutic agents.

References

-

PubChem. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride. National Center for Biotechnology Information. [Link]

-

Open-i. FTIR spectrum of baclofen. National Library of Medicine. [Link]

-

Creative Diagnostics. GABAergic Synapse Pathway. Creative Diagnostics. [Link]

-

ResearchGate. A schematic representation of the (GABA) type B receptor (GABAB-R)... ResearchGate. [Link]

-

Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(14), 3299. [Link]

-

ResearchGate. Schematic presentation of GABAB receptor interacting proteins and... ResearchGate. [Link]

-

PubChem. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. Fourier transform infrared analysis spectra for baclofen, (a)... ResearchGate. [Link]

-

NIST. Baclofen. National Institute of Standards and Technology. [Link]

-

SpectraBase. Baclofen. Wiley. [Link]

-

PubChem. (S)-Baclofen. National Center for Biotechnology Information. [Link]

-

Al-Ghananeem, A. M., et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Molecules, 25(2), 268. [Link]

-

ResearchGate. High-resolution product ion mass spectra of baclofen obtained at... ResearchGate. [Link]

-

Dargó, G., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journal of Organic Chemistry, 19, 1811-1824. [Link]

-

PubChem. Baclofen. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H and 13 C NMR chemical shifts displacements of baclofen and HP-β-CD as... ResearchGate. [Link]

-

ResearchGate. FTIR Spectra for Baclofen (a), Baclofen-HPMC (b), Baclofen-CP940 (c) and Baclofen-PVP (d) physical mixtures. ResearchGate. [Link]

-

ResearchGate. (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

-

Frølund, B., et al. (1999). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of medicinal chemistry, 42(11), 2053–2059. [Link]

-

ChemBK. 4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK. [Link]

-

ChemBK. (3R)-4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK. [Link]

-

Panda, S. S., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Journal of Pharmacy Research, 12(1), 104-108. [Link]

-

ResearchGate. IR SPECTRUM OF BACLOFEN +HPMC K100M. ResearchGate. [Link]

-

Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

Sources

- 1. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride | C10H13Cl2NO2 | CID 60206642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Baclofen [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Mechanism of Action of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Abstract

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, the hydrochloride salt of the (S)-enantiomer of baclofen, is a compound of significant interest in the study of GABAergic neurotransmission. While its racemic mixture, (R,S)-baclofen, is a clinically established muscle relaxant and antispasmodic agent, the pharmacological activity resides predominantly in the (R)-enantiomer. This technical guide provides a comprehensive exploration of the mechanism of action of the (S)-enantiomer, detailing its interaction with the GABAB receptor and the subsequent downstream signaling cascades. We will delve into the stereoselective nature of this interaction, supported by quantitative binding data, and present detailed experimental protocols for elucidating its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound's molecular and cellular effects.

Introduction: The Stereochemical Nuances of Baclofen's Activity

Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] It is widely recognized for its therapeutic efficacy in managing spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[1] Baclofen exists as a racemic mixture of two stereoisomers: (R)-(-)-baclofen and (S)-(+)-baclofen.

A critical aspect of baclofen's pharmacology is its pronounced stereoselectivity. The biological activity is overwhelmingly attributed to the (R)-enantiomer, which is a potent and selective agonist of the GABAB receptor.[2][3] Conversely, the (S)-enantiomer, the focus of this guide, exhibits significantly lower affinity and potency at the GABAB receptor.[4][5] Understanding the mechanism of action of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, therefore, requires a detailed examination of its comparatively weak interaction with the GABAB receptor and the consequent downstream signaling events.

Molecular Mechanism of Action: A Tale of a Less Potent Agonist

The primary molecular target of baclofen is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the CNS.[6][7] Functional GABAB receptors are heterodimers composed of GABAB1 and GABAB2 subunits.[6]

Stereoselective Binding to the GABAB Receptor

The significant difference in pharmacological activity between the baclofen enantiomers stems from their differential binding affinities to the GABAB receptor. The (R)-enantiomer is substantially more potent in binding to and activating the receptor compared to the (S)-enantiomer.[1]

| Enantiomer | IC50 for [3H]-Baclofen Binding | Reference |

| (R)-(-)-Baclofen | 15 nM | [4] |

| (S)-(+)-Baclofen | 1.77 µM (1770 nM) | [4] |

| Racemic Baclofen | 35 nM | [4] |

Table 1: Comparative IC50 values of baclofen enantiomers for the inhibition of [3H]-Baclofen binding to GABAB receptors in cat cerebellum.

As illustrated in Table 1, the IC50 value for (S)-baclofen is over 100-fold higher than that of (R)-baclofen, indicating a significantly lower binding affinity.[4] This stereoselectivity is a crucial determinant of the overall pharmacological effect of racemic baclofen.

Downstream Signaling Pathways

Upon binding to the GABAB receptor, even with its lower affinity, (S)-baclofen can, in principle, initiate the same downstream signaling cascades as the more potent (R)-enantiomer, albeit requiring much higher concentrations to achieve a comparable effect. These pathways are primarily mediated by the Gi/o family of G-proteins.[6]

The activation of the GABAB receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various effector proteins.[6][7]

The principal downstream effects include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently modulate gene expression and protein phosphorylation.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) from the neuron.[9] This results in hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus exerting an inhibitory effect.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit high-voltage-activated Ca2+ channels (N-type and P/Q-type) at the presynaptic terminal.[10][11] This inhibition reduces the influx of calcium ions (Ca2+) that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[12]

Experimental Workflows for Characterizing the Mechanism of Action

A thorough investigation of the mechanism of action of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride necessitates a series of well-defined experimental workflows. The following protocols provide a framework for characterizing its interaction with the GABAB receptor and its downstream effects.

GABAB Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki or IC50) of (S)-baclofen to the GABAB receptor. A competitive radioligand binding assay is typically employed.

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cerebellum, which has a high density of GABAB receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared brain membranes, a radiolabeled GABAB receptor ligand (e.g., [3H]-GABA or [3H]-CGP54626), and varying concentrations of unlabeled (S)-baclofen.[13][14]

-

To determine non-specific binding, include a set of wells with a high concentration of an unlabeled GABAB agonist (e.g., unlabeled GABA or (R)-baclofen).

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of (S)-baclofen by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of (S)-baclofen to generate a competition curve.

-

Determine the IC50 value (the concentration of (S)-baclofen that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing insights into the presynaptic effects of (S)-baclofen. [15][16] Protocol:

-

Surgical Implantation:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the striatum or hippocampus) of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

-

Collect the dialysate samples at regular intervals. The dialysate will contain a fraction of the extracellular molecules from the surrounding brain tissue.

-

-

Drug Administration and Sample Collection:

-

After collecting baseline samples, administer (S)-baclofen systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples to measure the effect of the compound on neurotransmitter levels.

-

-

Neurochemical Analysis:

-

Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry. [17]

-

-

Data Analysis:

-

Calculate the percentage change in neurotransmitter levels from baseline following the administration of (S)-baclofen.

-

A decrease in the extracellular concentration of an excitatory neurotransmitter like glutamate would be consistent with the presynaptic inhibitory action of (S)-baclofen.

-

Conclusion: A Weak Agonist with Research Utility

References

-

Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835–867. [Link]

-

Ghahremani, M. H., & Oh, D. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Journal of analytical toxicology, 44(2), 148–155. [Link]

-

Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (—)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor. Nature, 283(5742), 92–94. [Link]

-

Enna, S. J. (2001). Characterization of GABAB Receptors. Current Protocols in Pharmacology, 13(1), 1.11.1-1.11.17. [Link]

-

Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., Olpe, H. R., & Bowery, N. G. (1995). Potent, orally active GABAB receptor antagonists. Pharmacology, biochemistry, and behavior, 52(4), 747–753. [Link]

-

Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d-and l-baclofen (Lioresal). European journal of pharmacology, 52(2), 133–136. [Link]

-

Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149–152. [Link]

-

Takahashi, T., Kajikawa, Y., & Tsujimoto, T. (1998). G-protein-coupled modulation of presynaptic calcium currents and transmitter release by a GABAB receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(9), 3138–3146. [Link]

-

Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature reviews. Neuroscience, 13(6), 380–394. [Link]

-

Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology (San Diego, Calif.), 58, 123–147. [Link]

-

Lüscher, C., Jan, L. Y., Stoffel, M., Malenka, R. C., & Nicoll, R. A. (1997). G protein-coupled inwardly rectifying K+ channels (GIRKs) mediate postsynaptic but not presynaptic transmitter actions in hippocampal neurons. Neuron, 19(3), 687–695. [Link]

-

Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937–940. [Link]

-

Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Cold Spring Harbor perspectives in biology, 8(11), a029648. [Link]

-

Benke, D., Fakitsas, P., Roggenmoser, C., Geng, Y., Baur, R., & Sigel, E. (2013). The GABAB receptor-associated KCTD12 is a novel subunit of GABAA receptors. The Journal of biological chemistry, 288(20), 14113–14123. [Link]

-

Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current opinion in neurobiology, 17(3), 298–303. [Link]

-

Mintz, I. M., & Bean, B. P. (1993). GABAB receptor inhibition of P-type Ca2+ channels in central neurons. Neuron, 10(5), 889–898. [Link]

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

-

GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]

-

Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural brain research, 70(2), 103–124. [Link]

-

Li, Y., & Wu, J. P. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(10), 1219–1232. [Link]

-

Hlehil, M. M., Al-Ghamdi, M. S., & Al-Harbi, M. M. (2021). Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in molecular neuroscience, 14, 718683. [Link]

-

Kennedy, R. T., Watson, C. J., & Jones, S. R. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical chemistry, 78(15), 5134–5143. [Link]

-

Di Chiara, G., & Tanda, G. (1997). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Trends in pharmacological sciences, 18(4), 107–112. [Link]

-

Dolphin, A. C., & Scott, R. H. (1987). Calcium channel currents and their inhibition by (—)-baclofen in rat sensory neurones: modulation by guanine nucleotides. The Journal of physiology, 386, 1–17. [Link]

-

Andrade, R., Malenka, R. C., & Nicoll, R. A. (1986). Baclofen increases the potassium conductance of rat locus coeruleus neurons recorded in brain slices. Brain research, 384(2), 407–412. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit7.2. [Link]

-

U.S. Food and Drug Administration. (2021). Clinical Pharmacology Review. Retrieved from [Link]

-

StatPearls. (2023). Baclofen. Retrieved from [Link]

-

PDSP. (n.d.). GABA Receptor Binding Assay Protocol. Retrieved from [Link]

-

Kofler, M., Saltuari, L., Schmutzhard, E., Berek, K., Baumgartner, H., Russegger, L., & Aichner, F. (1992). Electrophysiological findings in a case of severe intrathecal baclofen overdose. Electroencephalography and clinical neurophysiology, 83(1), 83–86. [Link]

-

Badr, G. G., Matousek, M., & Frederiksen, P. K. (1983). A quantitative EEG analysis of the effects of baclofen on man. Neuropsychobiology, 10(1), 13–18. [Link]

-

Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in pharmacological sciences, 26(1), 36–43. [Link]

-

Li, Y. Z., & Bennett, D. J. (2007). Effects of Baclofen on Spinal Reflexes and Persistent Inward Currents in Motoneurons of Chronic Spinal Rats With Spasticity. Journal of neurophysiology, 98(5), 2636–2649. [Link]

-

ResearchGate. (n.d.). Lack of baclofen effect on voltage-gated potassium currents. Retrieved from [Link]

-

Mott, D. D., & Lewis, D. V. (1990). Effects of potassium channel blockers on baclofen-induced suppression of paroxysmal discharges in rat neo-cortical slices. Neuroscience letters, 112(2-3), 216–222. [Link]

-

Santos, M. D., Ribeiro, A. M., & Duarte, I. D. (2007). Baclofen, an agonist at peripheral GABAB receptors, induces antinociception via activation of TEA-sensitive potassium channels. British journal of pharmacology, 150(7), 882–888. [Link]

Sources

- 1. Stereoselectivity of spinal neurotransmission: effects of baclofen enantiomer on tail-flick reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-Baclofen | GABAB Receptors | Tocris Bioscience [tocris.com]

- 3. (R)-Baclofen | GABAB receptor agonist | Hello Bio [hellobio.com]

- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baclofen increases the potassium conductance of rat locus coeruleus neurons recorded in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological types of calcium channels and their modulation by baclofen in cerebellar granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of baclofen on calcium channel currents in dorsal sensory cells of the spinal cord in the lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In vivo release of dopamine from rat striatum, substantia nigra and prefrontal cortex: differential modulation by baclofen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride CAS number 331763-58-7

An In-Depth Technical Guide to (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS: 331763-58-7)

Executive Summary

This technical guide provides a comprehensive overview of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, the hydrochloride salt of the (S)-enantiomer of Baclofen. While its racemate, Baclofen, is a well-established GABA-B receptor agonist used clinically as a muscle relaxant, the (S)-enantiomer exhibits significantly lower pharmacological activity at this receptor.[1] This stereochemical distinction makes it an invaluable tool for researchers in neuroscience and drug development. This document details its chemical properties, synthesis considerations, analytical characterization protocols, pharmacological profile, and critical safety information. The primary application for this compound is as a negative control in studies involving the therapeutically active (R)-enantiomer, allowing for the precise dissection of GABA-B receptor-mediated effects versus off-target or non-specific actions.

Introduction and Nomenclature

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is the specific stereoisomer of the more widely known pharmaceutical agent, Baclofen. The therapeutic effects of racemic Baclofen as a muscle relaxant are almost exclusively attributed to the (R)-enantiomer, which acts as a potent agonist at the γ-aminobutyric acid (GABA) type B receptor.[1] In contrast, the (S)-enantiomer shows markedly reduced affinity for the GABA-B receptor, rendering it largely inactive in this context.[2]

This pharmacological divergence makes the (S)-enantiomer an essential chemical probe. For drug development professionals and researchers, it serves as an ideal negative control to validate that the observed biological effects of (R)-Baclofen or racemic Baclofen are indeed mediated by GABA-B receptor agonism. Its use helps to differentiate specific receptor-ligand interactions from other potential phenomena such as non-specific binding or stereoisomer-independent off-target effects.

Key Identifiers:

-

IUPAC Name: (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride[3]

-

Common Synonyms: (S)-Baclofen HCl, l-Baclofen HCl, S(+)-Baclofen HCl[4]

-

CAS Number: 331763-58-7[5]

-

Parent Compound: (S)-Baclofen (CAS: 66514-99-6)[4]

Physicochemical Properties

The compound is typically supplied as a white or off-white crystalline powder.[6] Its hydrochloride salt form enhances solubility in aqueous media compared to the free base, a critical factor for preparing stock solutions for in vitro and in vivo experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3][5] |

| Molecular Weight | 250.12 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in methanol and dilute hydrochloric acid; slightly soluble in water. | [6] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Handle and store under an inert gas as the compound is sensitive to air, light, and moisture. | [7] |

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (S)-Baclofen requires a stereoselective approach to avoid contamination with the highly active (R)-enantiomer. While various routes to racemic Baclofen exist, obtaining the (S)-form typically involves either chiral resolution of the racemate or an asymmetric synthesis.

A common industrial approach for racemic Baclofen involves the reduction of a nitrile intermediate, such as 3-(4-chlorophenyl)-3-cyanopropanoic acid.[8] To produce the (S)-enantiomer, this pathway would need to be adapted, for instance, by using a chiral resolving agent to separate the enantiomers of a key intermediate before the final synthetic steps.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized pathway emphasizing the critical step of chiral separation.

Sources

- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydron;chloride | C10H13Cl2NO2 | CID 60206642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Architectural Blueprint of a GABA Analog: An In-depth Technical Guide to the Crystal Structure of (S)-Baclofen Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Baclofen hydrochloride, the levorotatory enantiomer of the widely recognized muscle relaxant and antispastic agent, presents a compelling case study in the profound impact of stereochemistry on pharmacological activity. As the less active isomer, its solid-state architecture provides critical insights into the molecular conformation and intermolecular interactions that govern its physicochemical properties and differentiate it from its more therapeutically potent counterpart, (R)-baclofen. This in-depth technical guide elucidates the crystal structure of (S)-baclofen hydrochloride, offering a comprehensive analysis of its crystallographic parameters, a detailed protocol for its single-crystal X-ray diffraction analysis, and a thorough examination of the intricate network of intermolecular forces that dictate its crystalline packing. Furthermore, this guide explores the conformational landscape of the molecule in the solid state and discusses the overarching implications of its crystal structure on drug development and solid-form screening.

Introduction: The Significance of Chirality and Solid-State Form in Baclofen's Therapeutic Action

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It exerts its therapeutic effects primarily through agonistic activity at the GABA-B receptor. Although commercially available as a racemic mixture, it is well-established that the pharmacological activity resides predominantly in the (R)-enantiomer. The study of the crystal structure of the less active (S)-enantiomer is, therefore, not merely an academic exercise. It provides a crucial reference point for understanding the stereospecific interactions at the receptor level and informs the design of enantioselective synthetic and crystallization processes.

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, influencing critical parameters such as stability, solubility, dissolution rate, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can have profound implications for a drug's therapeutic efficacy and manufacturability. A thorough understanding of the crystal structure of (S)-baclofen hydrochloride is therefore essential for the robust characterization of baclofen-related substances and for ensuring the quality and consistency of the drug product.

This guide will delve into the foundational crystallographic work that first elucidated the three-dimensional structure of baclofen hydrochloride, providing a detailed and practical framework for researchers in the field.

Crystallographic Blueprint of (S)-Baclofen Hydrochloride

The crystal structure of the enantiomers of baclofen hydrochloride was first reported in the early 1980s. The data presented here is for the (R)-enantiomer, which is enantiomorphous to the (S)-enantiomer. This means that (S)-baclofen hydrochloride possesses the same unit cell dimensions and space group, with the atomic coordinates being inverted through a center of symmetry.

Crystallographic Data

The crystallographic data for (R)-baclofen monohydrochloride, and by extension (S)-baclofen hydrochloride, has been determined by single-crystal X-ray diffraction[1].

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃ClNO₂·HCl |

| Formula Weight | 250.13 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.373(1) Å |

| b | 7.318(2) Å |

| c | 25.699(5) Å |

| Volume | 1198.5(5) ų |

| Z | 4 |

| Calculated Density | 1.386 g/cm³ |

Molecular and Crystal Packing

In the crystalline state, the baclofen molecule exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylic acid group (COO⁻). The hydrochloride salt provides a chloride anion (Cl⁻) for charge balance.

The crystal packing is dominated by an extensive network of hydrogen bonds. The protonated amino group and the carboxylate group of the baclofen molecule, along with the chloride ion, act as key hydrogen bond donors and acceptors. This intricate network of interactions links the molecules into infinite chains that propagate along the b-axis of the unit cell[1]. These chains are then further organized to form a stable three-dimensional lattice. Notably, there is no significant π-π stacking observed between the chlorophenyl rings of adjacent molecules[1].

Experimental Determination of the Crystal Structure: A Practical Guide

The determination of the crystal structure of (S)-baclofen hydrochloride is achieved through single-crystal X-ray diffraction (SCXRD), a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Synthesis and Single Crystal Growth of (S)-Baclofen Hydrochloride

The successful application of SCXRD is contingent on the availability of high-quality single crystals. The following protocol outlines a general procedure for the synthesis and crystallization of (S)-baclofen hydrochloride.

Synthesis Protocol:

A multi-step synthesis starting from p-chlorobenzaldehyde and nitromethane can be employed to produce racemic baclofen[2]. The resolution of the racemic mixture to obtain the pure (S)-enantiomer can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent. Subsequent treatment with hydrochloric acid yields (S)-baclofen hydrochloride.

Single Crystal Growth Protocol:

-

Solvent Selection: Begin by screening a range of solvents to determine the solubility of (S)-baclofen hydrochloride. A suitable solvent system is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. Water is a commonly used solvent for the crystallization of baclofen hydrochloride[1].

-

Preparation of a Saturated Solution: Prepare a saturated solution of (S)-baclofen hydrochloride in the chosen solvent at an elevated temperature (e.g., 60°C) with constant stirring to ensure complete dissolution.

-

Slow Evaporation: Transfer the clear, saturated solution to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for SCXRD analysis should form. Carefully harvest the crystals from the mother liquor using a spatula and gently dry them with filter paper.

Experimental Workflow for Single Crystal Growth

Caption: Workflow for the synthesis and single crystal growth of (S)-baclofen hydrochloride.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The following outlines the key steps in SCXRD analysis.

Data Collection and Processing Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and other structural parameters.

SCXRD Analysis Workflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Deeper Look: Intermolecular Interactions and Conformational Analysis

The solid-state conformation and the network of intermolecular interactions are critical in defining the properties of (S)-baclofen hydrochloride.

The Hydrogen Bonding Network

As previously mentioned, hydrogen bonding is the dominant intermolecular force in the crystal structure of (S)-baclofen hydrochloride. The protonated amino group (NH₃⁺) acts as a trifurcated hydrogen bond donor, forming interactions with the carboxylate oxygen atoms of neighboring baclofen molecules and the chloride ion. The carboxylate group, in turn, acts as a hydrogen bond acceptor. The chloride ion also participates as a hydrogen bond acceptor. This extensive network of charge-assisted hydrogen bonds creates a robust and stable crystal lattice.

Conformational Analysis

The conformation of the baclofen molecule in the solid state is of significant interest as it may represent a low-energy conformation relevant to its interaction with the GABA-B receptor. The flexible backbone of baclofen allows for rotation around several single bonds. The key torsion angles that define the overall shape of the molecule are:

-

τ1 (N-Cα-Cβ-Cγ): Describes the orientation of the aminomethyl group relative to the butyric acid backbone.

-

τ2 (Cα-Cβ-Cγ-Cδ): Defines the conformation of the carbon chain.

-

τ3 (Cβ-Cγ-C(aryl)-C(aryl)): Describes the orientation of the p-chlorophenyl ring relative to the backbone.

In the solid state, the p-chlorophenyl ring is oriented roughly perpendicular to the GABA backbone[3]. This "folded" conformation is thought to be a key feature for its biological activity.

Implications for Drug Development and Solid-Form Screening

The detailed knowledge of the crystal structure of (S)-baclofen hydrochloride has several important implications for drug development:

-

Polymorph and Solvate Screening: A thorough understanding of the stable crystalline form of (S)-baclofen hydrochloride is the foundation for any polymorph and solvate screening program. The identification and characterization of different solid forms are crucial for selecting the optimal form for development, ensuring consistent quality and performance of the drug product[4][5][6].

-

Chiral Resolution: The crystallization of diastereomeric salts is a common method for the resolution of racemic mixtures. Knowledge of the crystal structures of the enantiomeric hydrochlorides can aid in the design of efficient chiral resolution processes.

-

Computational Modeling: The experimentally determined crystal structure provides a valuable benchmark for validating and refining computational models used to predict crystal structures and properties.

-

Structure-Activity Relationship (SAR) Studies: The solid-state conformation of (S)-baclofen hydrochloride provides insights into the spatial arrangement of the key pharmacophoric groups, which can inform the design of new GABA-B receptor agonists with improved potency and selectivity.

Conclusion

The crystal structure of (S)-baclofen hydrochloride reveals a highly ordered, three-dimensional architecture stabilized by an extensive network of hydrogen bonds. The determination of this structure through single-crystal X-ray diffraction provides invaluable information for drug development, from guiding solid-form selection and chiral resolution strategies to informing the design of next-generation therapeutic agents. As the field of pharmaceutical sciences continues to emphasize the importance of a deep understanding of the solid state, the detailed crystallographic analysis of molecules like (S)-baclofen hydrochloride will remain a cornerstone of rational drug design and development.

References

- Chang, C. H., Pletcher, J., Furey, W., & Sax, M. (1982). Structure and absolute configuration of (R)-baclofen monohydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(7), 2065-2067.

- Couvrat, N., Sanselme, M., Poupard, M., & Coquerel, G. (2021). Solid-State Overview of R-Baclofen: Relative Stability of Forms A, B and C and Characterization of a New Heterosolvate. Journal of Pharmaceutical Sciences, 110(10), 3457-3463.

- Houshdar Tehrani, M. H., Farnia, M., & Shalchian Nazer, M. (2010). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(1), 1-3.

- Malapile, R. J., Nyamayaro, K., Nassimbeni, L. R., & Báthori, N. B. (2020). Multicomponent crystals of baclofen with acids and bases—conformational flexibility and crystal packing. CrystEngComm, 22(47), 8256-8266.

- Mirza, S., Miroshnyk, I., Rantanen, J., Aaltonen, J., Harjula, P., Kiljunen, E., ... & Yliruusi, J. (2007). Solid-state properties and relationship between anhydrate and monohydrate of baclofen. Journal of Pharmaceutical Sciences, 96(9), 2359-2369.

- Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl) butanoic acid].

- Chen, Y., Wu, J., & Zhang, J. (2014). A novel and efficient synthesis of (S)-baclofen. Tetrahedron: Asymmetry, 25(1), 63-66.

- Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1995). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of Medicinal Chemistry, 38(17), 3313-3331.

- CN107721867B. (2021).

- Dargó, G., Erdélyi, D., Molnár, B., & Kupai, J. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Organic & Biomolecular Chemistry, 21(45), 9035-9042.

- WO2013023155A1. (2013). Anhydrous and hemihydrate crystalline forms of an (r)-baclofen prodrug, methods of synthesis and methods of use.

- Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan. (2022). Pharmaceuticals, 15(9), 1076.

- The crystal structures of (S) and (R) baclofen and carbamazepine. (1981).

Sources

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN107721867B - Baclofen crystal form and preparation method thereof - Google Patents [patents.google.com]

- 6. Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to In Vitro Characterization of S-baclofen Hydrochloride Activity at the GABA-B Receptor

Abstract

This document provides a detailed guide for the in vitro pharmacological characterization of S-baclofen hydrochloride, the functionally active enantiomer of baclofen. As a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, its activity can be quantified through a multi-assay approach that interrogates distinct stages of the receptor signaling cascade. We present field-proven, step-by-step protocols for three essential assays: a competitive radioligand binding assay to determine binding affinity (Ki), a [³⁵S]GTPγS binding assay to measure G-protein activation (EC₅₀), and a functional whole-cell cAMP accumulation assay to quantify downstream second messenger modulation (IC₅₀). The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methods for robust and reliable characterization of GABA-B receptor agonists.

Introduction: The GABA-B Receptor and S-baclofen

The GABA-B receptor is a Class C G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Structurally, it is an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[1] The GABA-B1 subunit contains the orthosteric binding site for agonists like GABA and baclofen, while the GABA-B2 subunit is essential for G-protein coupling and signal transduction.

Upon agonist binding, the receptor couples to inhibitory Gi/o proteins, triggering a downstream signaling cascade characterized by:

-

Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , causing membrane hyperpolarization.

-

Inhibition of voltage-gated Ca²⁺ channels , which suppresses neurotransmitter release from presynaptic terminals.[2][3]

Baclofen, a derivative of GABA, is used clinically as a muscle relaxant and antispasmodic agent.[4][5][6] It is a racemic mixture of R-(-)- and S-(+)-enantiomers, with the S-enantiomer (S-baclofen) being the pharmacologically active component.[4] A thorough in vitro assessment is critical to understanding its potency and efficacy. This guide details the necessary assays to build a complete pharmacological profile.

GABA-B Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by agonist binding to the GABA-B receptor.

Caption: Agonist activation of the Gi/o-coupled GABA-B receptor inhibits cAMP production.

Assay 1: Radioligand Competition Binding Assay

Principle and Rationale

This assay directly quantifies the binding affinity of S-baclofen for the GABA-B receptor. It operates on the principle of competition, where the unlabeled test compound (S-baclofen) competes with a known radiolabeled ligand for the same orthosteric binding site on the receptor.[7][8] By measuring the concentration of S-baclofen required to displace 50% of the bound radioligand (the IC₅₀ value), we can calculate the inhibition constant (Ki), a true measure of binding affinity.[9][10] This assay is foundational, as it isolates the initial binding event from subsequent signaling steps.

Experimental Workflow

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol

A. Materials and Reagents

-

Cell Membranes: From CHO or HEK293 cells stably expressing human recombinant GABA-B1 and GABA-B2 subunits.

-

Radioligand: [³H]GABA or a high-affinity antagonist like [³H]CGP 54626.[11]

-

Test Compound: S-baclofen hydrochloride.

-

Non-specific Determinate: Unlabeled GABA (100 µM) or another suitable high-affinity ligand.

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (GF/B), liquid scintillation counter, scintillation fluid.

B. Membrane Preparation [9]

-

Culture cells to high density and harvest by scraping.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) using a Dounce or polytron homogenizer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

C. Assay Procedure

-

Prepare serial dilutions of S-baclofen hydrochloride in binding buffer.

-

In a 96-well plate, combine in the following order (final volume = 250 µL):

-

50 µL of binding buffer (for total binding) OR 50 µL of non-specific determinate (e.g., 100 µM GABA).

-

50 µL of S-baclofen dilution or buffer.

-

50 µL of radioligand (e.g., [³H]CGP 54626 at a final concentration near its Kd).

-

100 µL of membrane homogenate (20-50 µg protein).

-

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter plate pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters 3-4 times with 300 µL of ice-cold wash buffer.

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

D. Data Analysis

-

Calculate percent specific binding for each concentration of S-baclofen.

-

Plot percent specific binding against the log concentration of S-baclofen.

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation :[9]

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Quantitative Data

| Parameter | Description | Expected Value Range |

| IC₅₀ | Concentration of S-baclofen that inhibits 50% of specific radioligand binding. | Dependent on radioligand and Kd |

| Ki | Inhibition constant; a measure of the binding affinity of S-baclofen. | 100 - 400 nM |

Assay 2: [³⁵S]GTPγS Functional Binding Assay

Principle and Rationale

This is a functional assay that measures the direct consequence of agonist binding: G-protein activation.[12] When S-baclofen activates the GABA-B receptor, the associated Gi protein exchanges GDP for GTP. This assay utilizes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds irreversibly to the activated Gα subunit.[13][14] The amount of incorporated [³⁵S] is directly proportional to the level of G-protein activation and thus serves as a readout of agonist efficacy. This assay is crucial for distinguishing full agonists from partial agonists.[12]

Experimental Workflow

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Detailed Protocol

A. Materials and Reagents

-

Cell Membranes: As described in Assay 1.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: Guanosine 5'-diphosphate (GDP), S-baclofen hydrochloride.

-

Non-specific Determinate: Unlabeled GTPγS (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Equipment: Same as Assay 1.

B. Assay Procedure

-

Prepare serial dilutions of S-baclofen hydrochloride in assay buffer.

-

In a 96-well plate, add the following components (final volume = 200 µL):

-

50 µL of S-baclofen dilution or buffer (for basal binding).

-

50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

50 µL of a mix containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration 10-30 µM) in assay buffer. The excess GDP is critical to keeping basal G-protein activation low.

-

50 µL of membrane homogenate (10-20 µg protein).

-

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the assay by rapid filtration through a GF/B filter plate.

-

Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity.

C. Data Analysis

-

Subtract non-specific binding from all wells.

-

Express the data as a percentage of the basal (agonist-independent) binding.

-

Plot the percent stimulation over basal against the log concentration of S-baclofen.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[15]

Expected Quantitative Data

| Parameter | Description | Expected Value Range |

| EC₅₀ | Concentration of S-baclofen that produces 50% of its maximal effect.[16] | 200 - 800 nM |

| Eₘₐₓ | Maximal stimulation of [³⁵S]GTPγS binding, relative to a full agonist like GABA. | ~150-180% over basal |

Assay 3: Forskolin-Stimulated cAMP Accumulation Assay

Principle and Rationale

This whole-cell functional assay measures a key downstream event in the GABA-B signaling pathway: the inhibition of adenylyl cyclase.[1][2] Because S-baclofen inhibits cAMP production, a basal level of cAMP is often too low to detect a decrease accurately. Therefore, the assay is designed to first stimulate adenylyl cyclase with forskolin , generating a large and measurable amount of cAMP. The potency of S-baclofen is then determined by its ability to inhibit this forskolin-stimulated cAMP accumulation.[17] A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP during the assay.

Experimental Workflow

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Detailed Protocol

A. Materials and Reagents

-